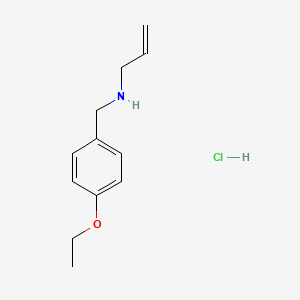

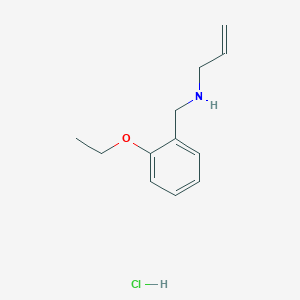

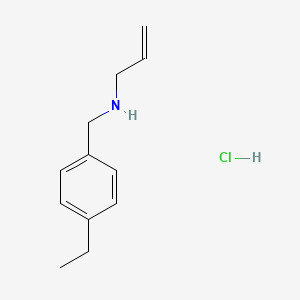

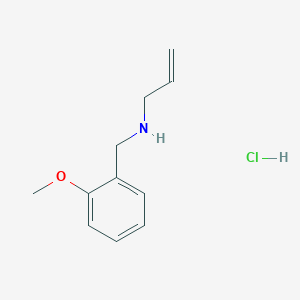

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride

Descripción general

Descripción

“N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a compound that belongs to the NBOMe class of substances . These substances are known for their potent psychedelic effects . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .

Physical And Chemical Properties Analysis

“N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride” has a molecular weight of 215.72 . It is a solid at room temperature . The compound’s IUPAC name is N-[(2-methoxyphenyl)methyl]propan-2-amine hydrochloride .Aplicaciones Científicas De Investigación

- NBOMe compounds, including N-(2-methoxybenzyl)-2-propen-1-amine hydrochloride, have been investigated for their neurotoxic effects. In vitro studies have explored their impact on neuronal cells, mitochondrial function, and oxidative stress . Researchers aim to understand the mechanisms underlying their toxicity and potential risks.

Neurotoxicity Studies

Mecanismo De Acción

Target of Action

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . It exhibits high in vitro binding affinities for 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors . These receptors are primarily found in the brain and play a crucial role in regulating mood, cognition, and perception .

Mode of Action

25I-NBOMe interacts with its targets, the 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . This interaction results in changes in the brain’s neurochemistry, which can lead to hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors by 25I-NBOMe, there is an increase in the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception .

Pharmacokinetics

It is known that the compound is extensively metabolized in the liver, primarily viaO-dealkylation, hydroxylation, glucuronidation , and combinations thereof . The compound’s lipophilicity may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability .

Result of Action

The activation of 5-HT 2A and 5-HT 2C receptors by 25I-NBOMe leads to an increase in the release of DA, 5-HT, and glutamate in the rat frontal cortex . This can result in hallucinogenic activity, as well as changes in mood, cognition, and perception . Chronic administration of 25I-NBOMe can lead to tolerance to its hallucinogenic effects and alterations in neurotransmission .

Action Environment

The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its absorption and distribution in the body . Additionally, individual factors such as genetic variations in the enzymes involved in the metabolism of 25I-NBOMe could also influence its action and efficacy .

Safety and Hazards

Direcciones Futuras

The toxicity profile of NBOMe substances is still poorly understood, despite several reports highlighting cases of acute intoxication . Future research should focus on understanding the toxicity profile of these substances, their effect on brain neurotransmission, and their performance after chronic administration . This will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment .

Propiedades

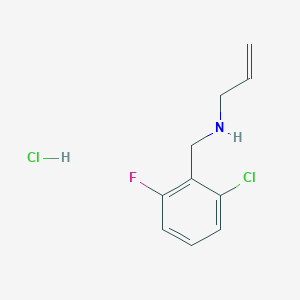

IUPAC Name |

N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h3-7,12H,1,8-9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZFZROEFQHCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride | |

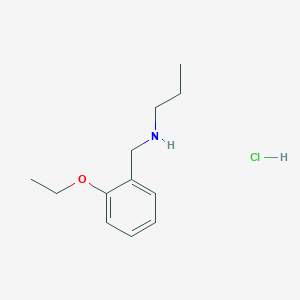

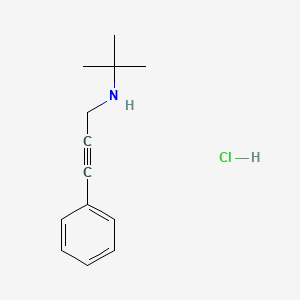

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)

![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)